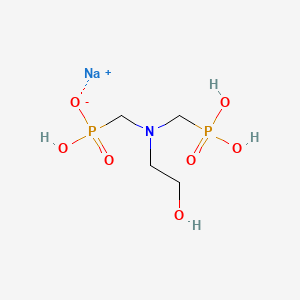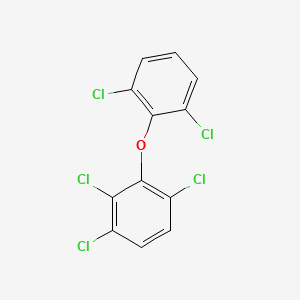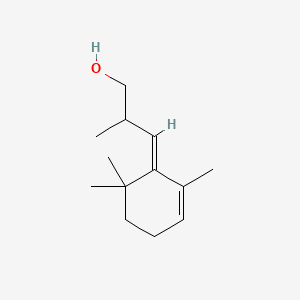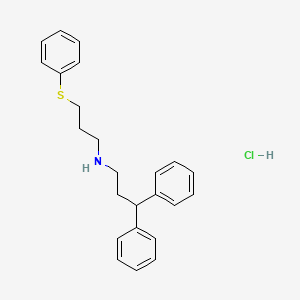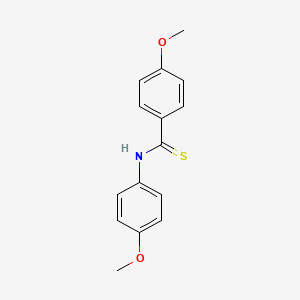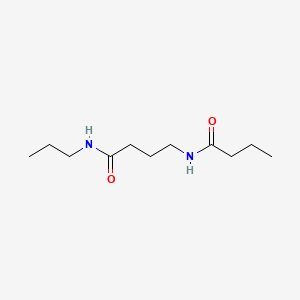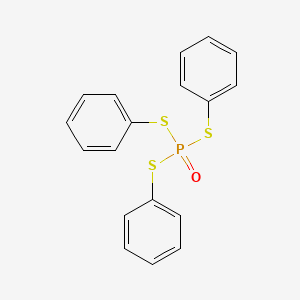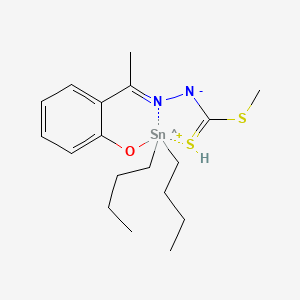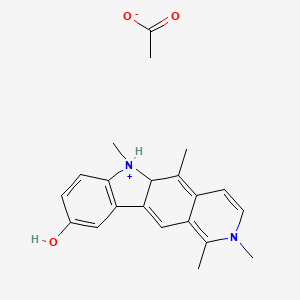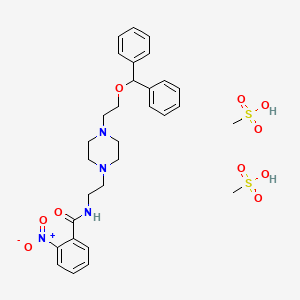
1-Piperazineacetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineacetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a benzodioxole moiety, and a thiadiazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-Piperazineacetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the benzodioxole and thiadiazole rings, followed by their coupling with the piperazineacetamide moiety. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to produce the compound in bulk.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form corresponding quinones.
Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazoles.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Piperazineacetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole and thiadiazole rings are crucial for its binding affinity and specificity. Molecular docking studies have shown that this compound can occupy binding pockets in target proteins, leading to the modulation of their function.
Comparison with Similar Compounds
Compared to other similar compounds, 1-Piperazineacetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride stands out due to its unique combination of structural features. Similar compounds include:
- N-(1,3-Benzodioxol-5-yl)-2-(4-benzylpiperazino)acetamide
- 1-(1,3-Benzodioxol-5-yl)piperazine
- N-Benzo[d]1,3-dioxolen-5-yl-2-(4-phenylpiperazinyl)ethanamide These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Properties
CAS No. |
154662-75-6 |
|---|---|
Molecular Formula |
C16H20ClN5O3S |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C16H19N5O3S.ClH/c1-20-4-6-21(7-5-20)9-14(22)17-16-19-18-15(25-16)11-2-3-12-13(8-11)24-10-23-12;/h2-3,8H,4-7,9-10H2,1H3,(H,17,19,22);1H |
InChI Key |
AZHBGTVDXIQLOR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=NN=C(S2)C3=CC4=C(C=C3)OCO4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


